

(R)-1-Boc-3-fluoropyrrolidine chemical structure and stereochemistry

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An In-Depth Technical Guide to **(R)-1-Boc-3-fluoropyrrolidine**: Structure, Synthesis, and Application

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Medicinal chemists increasingly turn to structurally sophisticated, three-dimensional building blocks to escape the "flatland" of aromatic scaffolds and improve properties such as solubility, metabolic stability, and target affinity.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in a significant percentage of FDA-approved drugs.[1] The strategic introduction of fluorine—the most electronegative element—can profoundly modulate a molecule's physicochemical and biological properties, including lipophilicity and resistance to metabolic degradation.[3]

This guide provides a comprehensive technical overview of **(R)-1-Boc-3-fluoropyrrolidine**, a chiral building block that synergistically combines the benefits of the pyrrolidine core with the strategic advantages of fluorination. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and drug development professionals a deep understanding of its chemical structure, stereochemistry, synthesis, and critical role as an intermediate in the creation of advanced therapeutics.

Chemical Identity and Stereochemical Integrity

(R)-1-Boc-3-fluoropyrrolidine, also known as tert-Butyl (R)-3-fluoropyrrolidine-1-carboxylate, is a chiral intermediate whose utility is fundamentally tied to its precise three-dimensional structure.

Table 1: Core Chemical Properties

Property	Value	Source(s)
CAS Number	876617-25-3	[4]
Molecular Formula	C ₉ H ₁₆ FNO ₂	[4]
Molecular Weight	189.23 g/mol	[4]
Appearance	Liquid	
Purity	Typically ≥95%	
Storage	2-8°C, Sealed in dry conditions	[4]
Refractive Index (n _{20/D})	~1.442	
SMILES	CC(C)(C)OC(=O)N1CCCC1	
InChI Key	SUECTKVSIDXQQE- SSDOTTSSWA-N	

The molecule's stereochemistry is defined by the (R)-configuration at the C-3 position of the pyrrolidine ring. This specific orientation is critical, as biological systems are inherently chiral, and the interaction of a drug candidate with its target is often highly stereoselective. The fluorine atom's position influences the pyrrolidine ring's conformation, which can lead to a more favorable binding orientation with a target protein.[2][5] Selective fluorination can induce significant conformational changes that impact the biological roles of the resulting molecules.[5][6]

Caption: 2D representation of **(R)-1-Boc-3-fluoropyrrolidine**.

Scalable Synthesis: A Stereospecific Approach

The production of enantiomerically pure **(R)-1-Boc-3-fluoropyrrolidine** is crucial for its use in pharmaceutical development. A robust and scalable synthesis has been developed that ensures high chiral purity.^[7] The process often starts from a readily available chiral precursor, such as (S)-pyrrolidin-3-ol, and utilizes a stereospecific fluorination reaction.

The causality behind this synthetic strategy is rooted in achieving precise stereochemical control. The key step involves a nucleophilic substitution (S_N2) reaction, which proceeds with an inversion of stereochemistry. By starting with the (S)-enantiomer of the alcohol precursor, the S_N2 reaction with a fluoride source yields the desired (R)-enantiomer of the fluorinated product. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the nitrogen atom, preventing it from interfering with the fluorination step and allowing for controlled modifications in subsequent synthetic transformations.

Experimental Protocol: Synthesis via Mesylation and Fluorination

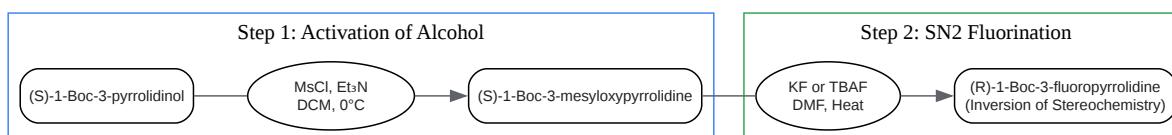
This protocol describes a common two-step process to convert the corresponding alcohol, (R)-1-Boc-3-pyrrolidinol, to the target compound. Note that to obtain the (R)-fluoro product, one must start with the (S)-hydroxy precursor due to the inversion of configuration.

Step 1: Mesylation of (S)-1-Boc-3-pyrrolidinol

- Dissolve (S)-1-Boc-3-pyrrolidinol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.
- Add a base, such as triethylamine, to the solution to act as an acid scavenger.
- Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution. The reaction is exothermic and should be controlled.
- Allow the reaction to stir at 0°C for a specified time, monitoring for completion by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried and concentrated to yield the mesylated intermediate.

Step 2: Nucleophilic Fluorination

- Dissolve the crude mesylate in a polar aprotic solvent suitable for S_n2 reactions, such as dimethylformamide (DMF) or acetonitrile.
- Add a fluoride source, typically potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The choice of fluoride salt and the potential use of a phase-transfer catalyst can be critical for reaction efficiency.
- Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
- After cooling, perform an aqueous workup, extracting the product into an organic solvent.
- Purify the crude product using column chromatography to obtain pure **(R)-1-Boc-3-fluoropyrrolidine**.



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Caption: Synthetic workflow for **(R)-1-Boc-3-fluoropyrrolidine**.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of **(R)-1-Boc-3-fluoropyrrolidine**. The following spectroscopic data are characteristic of the molecule. In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. [8][9]

Table 2: Key Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Value	Assignment / Notes
¹ H NMR	H-3	5.2 - 5.5 ppm	Doublet of multiplets (dm) due to large H-F coupling.[8]
H-2, H-5	3.4 - 3.8 ppm	Multiplet (m). Protons on carbons adjacent to the nitrogen.[8]	
H-4	2.2 - 2.5 ppm	Multiplet (m).[8]	
Boc group	~1.4 ppm	Singlet (s), integrating to 9 protons.	
¹³ C NMR	C-3	~90-95 ppm	Large C-F coupling constant (¹ JCF ≈ 170-180 Hz).
C-2, C-5	~50-55 ppm	Carbons adjacent to nitrogen.	
C-4	~30-35 ppm		
Boc C=O	~155 ppm	Carbonyl carbon of the Boc group.	
Boc C(CH ₃) ₃	~80 ppm	Quaternary carbon of the Boc group.	
Boc C(CH ₃) ₃	~28 ppm	Methyl carbons of the Boc group.	
IR Spectroscopy	C-F Stretch	~1000-1100 cm ⁻¹	Characteristic absorption for an alkyl fluoride.
C=O Stretch	~1690 cm ⁻¹	Strong absorption from the Boc carbonyl group.	

Protocol for Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **(R)-1-Boc-3-fluoropyrrolidine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. [8]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters, such as a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.[8]
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .[8]

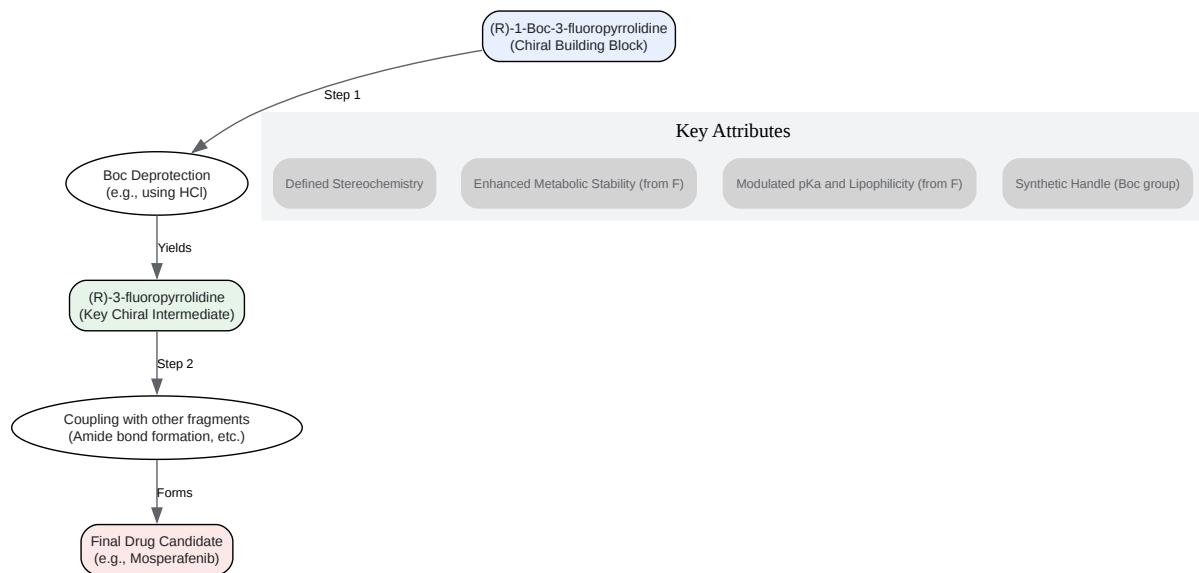
Infrared (IR) Spectroscopy:

- Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is most convenient for a liquid sample. Place a small drop of the liquid on the ATR crystal.[8]
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans for a high-quality spectrum.[8]

Applications in Drug Development

(R)-1-Boc-3-fluoropyrrolidine is not merely a chemical curiosity; it is a high-value intermediate used in the synthesis of complex pharmaceutical agents. Its utility stems from the combination of its pre-installed chirality, the beneficial effects of the fluorine atom, and the synthetically versatile Boc-protecting group.

The deprotected amine, (R)-3-fluoropyrrolidine, is a key intermediate in the synthesis of several drug candidates. For instance, it is a crucial structural element in molecules developed by Roche, such as Vicasinabin and Mosperafenib.[7] The incorporation of this motif is a deliberate design choice aimed at optimizing the drug's interaction with its biological target and improving its overall pharmacokinetic profile.



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Caption: Logical flow from building block to drug candidate.

Conclusion

(R)-1-Boc-3-fluoropyrrolidine stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the strategic placement of a fluorine atom on a privileged pyrrolidine scaffold, provides drug developers with a potent tool for creating next-generation therapeutics. The robust synthetic routes and clear spectroscopic signature of this molecule ensure its reliable application in multi-step syntheses. As the demand for compounds with improved three-dimensionality and fine-tuned

pharmacokinetic properties continues to grow, the importance of chiral, fluorinated building blocks like **(R)-1-Boc-3-fluoropyrrolidine** will undoubtedly increase.

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